molecular formula C9H13NO2S B1588064 (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine CAS No. 1038393-47-3

(R)-1-(4-(Methylsulfonyl)phenyl)ethanamine

Cat. No.: B1588064
CAS No.: 1038393-47-3
M. Wt: 199.27 g/mol
InChI Key: XJAMLZUKCSRXAF-SSDOTTSWSA-N
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Description

(R)-1-(4-(Methylsulfonyl)phenyl)ethanamine is a chiral amine derivative characterized by a methylsulfonyl (-SO₂CH₃) group attached to a para-substituted phenyl ring and an ethanamine backbone. Its molecular formula is C₉H₁₃NO₂S, with a CAS registry number 178242-71-2 (synonym: 1038393-47-3 for the free base; 1415257-65-6 for the hydrochloride salt) . This compound is primarily utilized as a pharmaceutical intermediate in drug discovery, particularly in synthesizing chiral molecules for neurological and oncological applications .

Properties

IUPAC Name

(1R)-1-(4-methylsulfonylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7H,10H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAMLZUKCSRXAF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426125
Record name (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038393-47-3
Record name (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(Methylsulfonyl)phenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(Methylsulfonyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the corresponding amine through a reductive amination process, often using reagents like ammonium acetate and a suitable reducing agent.

    Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-(Methylsulfonyl)phenyl)ethanamine may involve large-scale batch or continuous flow processes. The key steps include:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction steps.

    Automated Resolution: Employing automated systems for chiral resolution to ensure high enantiomeric purity.

    Purification: Utilizing techniques like crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-(Methylsulfonyl)phenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogenating agents or nitrating agents.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

®-1-(4-(Methylsulfonyl)phenyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(4-(Methylsulfonyl)phenyl)ethanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine with its enantiomer, analogs with substituent variations, and related compounds with extended functional groups.

Enantiomeric Comparison: (R)- vs. (S)-Isomers
Property This compound (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine
CAS Number 178242-71-2 (free base) 1037798-64-3 (free base)
Hydrochloride Salt CAS 1415257-65-6 1212202-62-4
Purity 98% 95%
Similarity Score 0.74 (structural similarity)
Key Differences Higher enantiomeric excess (98%) Lower purity but used in racemic studies

Biological Relevance : Enantiomers often exhibit divergent pharmacological activities. For example, the (R)-isomer may bind preferentially to specific receptors due to stereochemical compatibility, while the (S)-isomer could show reduced efficacy or off-target effects .

Substituent Variations in Ethanamine Derivatives
Compound Name Substituents CAS Number Key Properties/Applications
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine -F, -OCH₃ (fluoro and methoxy) 1157581-09-3 Higher lipophilicity; used in CNS drug intermediates
(R)-1-(4-Trifluoromethoxyphenyl)ethanamine -OCF₃ (trifluoromethoxy) 1208989-29-0 Enhanced metabolic stability; antiviral applications
(R)-1-(3-Fluorophenyl)propan-1-amine -F (meta-substituted), longer chain Increased steric bulk; modulates receptor selectivity

Structural Impact :

  • Electron-withdrawing groups (e.g., -SO₂CH₃, -CF₃) enhance solubility in polar solvents but may reduce membrane permeability .
  • Methoxy/ethoxy groups (e.g., in ’s (S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanamine) improve bioavailability but increase susceptibility to metabolic oxidation .
Extended Functional Group Comparisons
Compound Name Functional Groups CAS Number Relevance to Target Compound
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidine Piperidine ring, -SO₂CH₃ 346688-38-8 Extended conformation; targets ion channels
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine Dual -SO₂CH₃, -OCH₃/-OC₂H₅ 253168-94-4 Dual electron-withdrawing groups; anticancer leads
3-Bromo-5-(methylsulfonyl)aniline -NH₂, -Br, -SO₂CH₃ 62606-00-2 Bromine adds halogen-bonding capability

Key Observations :

  • Piperidine derivatives (e.g., 346688-38-8) exhibit improved blood-brain barrier penetration compared to ethanamine analogs .
  • Dual methylsulfonyl groups (e.g., 253168-94-4) enhance binding to sulfonylurea receptors but increase molecular weight (~30% higher than the target compound) .
Table 1: Physicochemical Properties
Compound Molecular Weight LogP* Solubility (mg/mL)
This compound 211.27 1.2 12.5 (PBS)
(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine 211.27 1.2 10.8 (PBS)
(R)-1-(4-Trifluoromethoxyphenyl)ethanamine 225.18 2.1 8.3 (DMSO)

*Predicted using PubChem data .

Biological Activity

(R)-1-(4-(Methylsulfonyl)phenyl)ethanamine, also known as this compound hydrochloride, is a chiral compound with emerging biological significance. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

  • Molecular Formula : C10_{10}H13_{13}N1_{1}O2_{2}S1_{1}
  • Molecular Weight : 235.73 g/mol
  • Solubility : Water-soluble as a hydrochloride salt

The compound features a methylsulfonyl group attached to a phenyl ring, which contributes to its unique chemical properties and biological activities. It is primarily utilized in synthetic organic chemistry as a chiral building block.

Biological Activities

Preliminary studies indicate that this compound exhibits several notable biological activities:

  • Antidepressant Properties : Similar compounds have been linked to serotonin reuptake inhibition, suggesting potential antidepressant effects.
  • Antinociceptive Effects : Research indicates possible pain-relieving properties, making it a candidate for further investigation in pain management therapies.
  • Anti-inflammatory Activity : Compounds with structural similarities have shown significant anti-inflammatory effects in various models.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntidepressantPotential serotonin reuptake inhibition
AntinociceptivePossible pain-relieving properties
Anti-inflammatorySignificant reduction of inflammation in animal models

The biological activity of this compound is largely attributed to its ability to interact with neurotransmitter systems. While specific mechanisms remain under investigation, initial findings suggest interactions with serotonin receptors and potential modulation of pain pathways.

Case Studies and Research Findings

  • Antidepressant Activity :
    • A study involving compounds structurally related to this compound demonstrated their ability to inhibit serotonin reuptake, leading to increased serotonin levels in the synaptic cleft. This mechanism is commonly associated with antidepressant effects.
  • Antinociceptive Effects :
    • In animal models, the compound showed significant reductions in pain responses when administered prior to painful stimuli. This suggests that it may act similarly to established analgesics.
  • Anti-inflammatory Properties :
    • In a controlled study using an egg-white induced edema model in rats, this compound derivatives exhibited greater anti-inflammatory effects compared to traditional NSAIDs like diclofenac sodium .

Table 2: Case Study Results

Study FocusFindings
AntidepressantInhibition of serotonin reuptake; increased synaptic serotonin levels
AntinociceptiveSignificant reduction in pain responses in animal models
Anti-inflammatoryGreater efficacy than diclofenac sodium in reducing edema

Applications and Future Directions

The unique properties of this compound position it as a promising candidate for the development of new therapeutic agents targeting depression, chronic pain, and inflammatory disorders. Further research is necessary to elucidate its precise mechanisms of action and optimize its pharmacological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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